molecular formula C32H28ClFN8O5 B606278 BMS-962212 CAS No. 1430114-34-3

BMS-962212

Número de catálogo: B606278
Número CAS: 1430114-34-3
Peso molecular: 659.1 g/mol
Clave InChI: WYFCZWSWFGJODV-MIANJLSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-962212 es un inhibidor de molécula pequeña, directo, reversible y altamente selectivo del factor de coagulación XIa. Este compuesto se ha desarrollado como un posible agente anticoagulante, con el objetivo de prevenir la formación de trombos patológicos mientras se preserva la hemostasia normal .

Métodos De Preparación

La síntesis de BMS-962212 implica múltiples pasos, incluida la preparación de intermedios clave y el uso de técnicas de separación quiral. La ruta sintética generalmente incluye los siguientes pasos :

  • Preparación de intermedios clave utilizando diversas reacciones orgánicas.
  • Separación quiral para obtener el enantiómero deseado.
  • Reacciones de acoplamiento finales para formar el compuesto objetivo.

Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar el rendimiento y la pureza deseados .

Análisis De Reacciones Químicas

BMS-962212 se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en la molécula.

    Sustitución: Se pueden llevar a cabo varias reacciones de sustitución para introducir diferentes sustituyentes en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemistry

BMS-962212 serves as a model compound in the study of coagulation factor XIa inhibition. Its chemical properties and mechanisms provide insights into the development of novel anticoagulants. The compound's synthesis involves multiple steps, including chiral separation and coupling reactions, which are critical for understanding structure-activity relationships in drug design.

Biology

In biological research, this compound is investigated for its effects on blood coagulation pathways and thrombus formation. Studies have demonstrated that the compound effectively inhibits thrombin generation, which is crucial for pathological blood clot formation. This characteristic positions this compound as a valuable tool in studying the intrinsic pathway of coagulation and its implications in various thromboembolic disorders.

Medicine

This compound is being explored as a potential therapeutic agent for preventing thromboembolic disorders. Its mechanism of action involves reversible binding to the catalytic domain of coagulation factor XIa, disrupting the amplification of thrombin generation without significantly affecting normal clotting processes. Clinical trials have shown that this compound is well tolerated, with no significant bleeding events reported, indicating its safety profile for acute antithrombotic use.

Clinical Study Insights

A randomized, placebo-controlled, double-blind study assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in healthy subjects. Key findings include:

  • Safety and Tolerability : The compound was well tolerated with mild adverse events and no signs of bleeding.
  • Pharmacokinetics : The mean half-life ranged from 2.04 to 4.94 hours during short infusions and 6.22 to 8.65 hours during prolonged infusions.
  • Pharmacodynamics : Significant increases in activated partial thromboplastin time (aPTT) and reductions in factor XI clotting activity were observed, indicating effective anticoagulation.

Industry Applications

This compound has potential applications in developing new anticoagulant therapies and diagnostic tools. Its unique properties may lead to advancements in treating conditions such as atrial fibrillation, venous thromboembolism, and other diseases where anticoagulation is critical.

Comparación Con Compuestos Similares

BMS-962212 es único en comparación con otros compuestos similares debido a su alta selectividad y unión reversible al factor XIa . Algunos compuestos similares incluyen:

    Milvexian (JNJ70033093, BMS-986177): Otro inhibidor del factor XIa con propiedades anticoagulantes similares.

    Asundexian (BAY 2433334): Un inhibidor del factor XIa con una estructura química diferente pero un mecanismo de acción similar.

    BMS-986209: Otro compuesto desarrollado por Bristol-Myers Squibb con efectos anticoagulantes similares.

    ONO-7684: Un inhibidor del factor XIa con propiedades comparables.

    SHR2285: Un inhibidor del factor XIa recientemente desarrollado con posibles aplicaciones clínicas

This compound destaca por su excelente eficacia preclínica, solubilidad acuosa adecuada para la administración intravenosa y propiedades farmacocinéticas y farmacodinámicas favorables .

Actividad Biológica

BMS-962212 is a first-in-class small-molecule inhibitor of coagulation factor XIa (FXIa), developed for its potential as an acute antithrombotic agent. This compound has garnered attention due to its ability to inhibit thrombus formation while preserving hemostasis, making it a promising candidate in the field of anticoagulation therapy.

Overview of this compound

  • Chemical Nature : this compound is a reversible and highly selective small molecule that directly inhibits FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.
  • Mechanism of Action : By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, which is crucial in the formation of pathological blood clots without significantly affecting normal clotting processes.

Study Design

A comprehensive study was conducted to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in healthy subjects. The study was randomized, placebo-controlled, and double-blind, involving two parts:

  • Part A : 2-hour intravenous (IV) infusions at doses of 1.5, 4, 10, and 25 mg/h.
  • Part B : 5-day IV infusions at doses of 1, 3, 9, and 20 mg/h.

Key Findings

  • Tolerability : this compound was well tolerated across all doses with no significant adverse events reported. Mild adverse events were noted but did not lead to treatment discontinuation.
  • Pharmacokinetics :
    • The mean half-life varied from 2.04 to 4.94 hours in Part A and from 6.22 to 8.65 hours in Part B.
    • Dose proportionality was observed across the administered doses.
Dose (mg/h)Mean Half-Life (hours)Maximum aPTT Change (%)Maximum FXI:C Change (%)
12.04N/AN/A
3N/AN/AN/A
9N/AN/AN/A
206.2292%90%
  • Pharmacodynamics :
    • Significant changes were noted in activated partial thromboplastin time (aPTT) and FXI clotting activity (FXI:C), indicating effective anticoagulation.

Case Studies and Clinical Implications

This compound has been evaluated in various preclinical models demonstrating its efficacy in preventing thrombus formation without increasing bleeding risk. For instance:

  • In rabbit models, this compound showed significant antithrombotic effects at doses that did not compromise hemostatic function .
  • The compound's rapid onset of action and elimination profile suggests it may be suitable for acute settings where immediate anticoagulation is required.

Propiedades

IUPAC Name

4-[[(1S)-2-[(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClFN8O5/c1-39-15-16-40(28(44)17-39)25-4-2-3-22-21(25)13-14-41(30(22)31(45)36-20-7-5-19(6-8-20)32(46)47)27(43)12-9-23-26(42-18-35-37-38-42)11-10-24(33)29(23)34/h2-12,18,30H,13-17H2,1H3,(H,36,45)(H,46,47)/b12-9+/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFCZWSWFGJODV-MIANJLSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN(C3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C(=O)C1)C2=CC=CC3=C2CCN([C@@H]3C(=O)NC4=CC=C(C=C4)C(=O)O)C(=O)/C=C/C5=C(C=CC(=C5F)Cl)N6C=NN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClFN8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430114-34-3
Record name BMS-962212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430114343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-962212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ4VVZ3OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-962212
Reactant of Route 2
Reactant of Route 2
BMS-962212
Reactant of Route 3
BMS-962212
Reactant of Route 4
BMS-962212
Reactant of Route 5
BMS-962212
Reactant of Route 6
BMS-962212

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.